Cas no 890936-69-3 ((±)-Thermopsine)

(±)-Thermopsine 化学的及び物理的性質
名前と識別子
-
- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, 1,3,4,6,7,13,14,14a-octahydro-, (7R,14R,14aS)-rel-
- (±)-Thermopsine
-
- インチ: 1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m1/s1
- InChIKey: FQEQMASDZFXSJI-UPJWGTAASA-N
- ほほえんだ: N12CCCC[C@@]1([H])[C@]1([H])C[C@]([H])(C2)C2=CC=CC(=O)N2C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
(±)-Thermopsine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T343880-25mg |
(±)-Thermopsine |
890936-69-3 | 25mg |
$ 23000.00 | 2023-09-05 |
(±)-Thermopsine 関連文献
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
(±)-Thermopsineに関する追加情報
Recent Advances in the Study of (±)-Thermopsine (CAS: 890936-69-3): A Comprehensive Research Brief
The compound (±)-Thermopsine (CAS: 890936-69-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique pharmacological properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on (±)-Thermopsine, focusing on its synthesis, biological activity, and mechanistic insights, as reported in recent peer-reviewed literature and industry reports.
(±)-Thermopsine is a naturally occurring alkaloid originally isolated from the Thermopsis plant species. Recent studies have highlighted its structural complexity and its promising role as a scaffold for drug development. The compound's CAS number, 890936-69-3, has become a key identifier in databases tracking bioactive molecules, reflecting its growing importance in preclinical research.
One of the most significant breakthroughs in the study of (±)-Thermopsine has been the development of efficient synthetic routes. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis method that significantly improves yield and enantiomeric purity. This advancement is critical for scaling up production for further pharmacological testing and potential clinical applications.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated (±)-Thermopsine's potent interaction with neuronal receptors, particularly those involved in pain modulation. Research teams at several academic institutions have reported its selective binding to specific subtypes of opioid receptors, suggesting potential applications in developing non-addictive analgesics. These findings were corroborated by molecular docking studies that revealed the compound's unique binding mode.
Mechanistic studies have further elucidated (±)-Thermopsine's mode of action at the cellular level. A 2024 publication in Nature Chemical Biology presented cryo-EM structures of (±)-Thermopsine bound to its target receptors, providing unprecedented atomic-level insights into its pharmacological effects. These structural studies are expected to guide the rational design of derivatives with improved selectivity and reduced off-target effects.
From a therapeutic perspective, (±)-Thermopsine has shown promise in animal models of chronic pain and neurodegenerative diseases. Notably, its ability to cross the blood-brain barrier with favorable pharmacokinetic properties makes it an attractive candidate for central nervous system-targeted therapies. However, researchers caution that further optimization of its metabolic stability and safety profile is needed before clinical translation.
The pharmaceutical industry has taken notice of these developments, with several companies filing patents related to (±)-Thermopsine derivatives in the past two years. These patents cover various structural modifications aimed at enhancing bioavailability and reducing potential toxicity while maintaining the core pharmacological activity of the parent compound.
Looking forward, the research community anticipates that (±)-Thermopsine will continue to be a focus of investigation, particularly in the areas of structure-activity relationship studies and targeted delivery systems. The compound's unique chemical features and demonstrated biological activities position it as a valuable tool for both basic research and drug discovery efforts in neurological and pain-related disorders.
890936-69-3 ((±)-Thermopsine) 関連製品
- 683763-32-8(N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide)
- 1695743-96-4(6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol)
- 880479-02-7(3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid)
- 2649014-68-4(7,7-dimethyl-1-oxa-2-azaspiro4.5dec-2-ene-3-carboxylic acid)
- 380349-08-6(3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide)
- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)
- 1892128-14-1(1-(2,4,6-trimethoxyphenyl)methylcyclopropan-1-amine)
- 2680747-46-8(benzyl N-{2-oxo-2-4-(trifluoromethyl)cyclohexylethyl}carbamate)
- 1806514-91-9(Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate)
- 946212-89-1(2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)




